

# CZC-25146 Off-Target Kinase Inhibition: A Technical Support Guide

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## Compound of Interest

Compound Name: CZC-25146

Cat. No.: B560049

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target kinase inhibition by **CZC-25146**. All recommendations are based on publicly available research data.

## Frequently Asked Questions (FAQs)

Q1: What is **CZC-25146** and what is its primary target?

A1: **CZC-25146** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It exhibits high affinity for both wild-type LRRK2 and the G2019S mutant, with IC<sub>50</sub> values in the low nanomolar range.<sup>[1]</sup>

Q2: I'm observing a phenotype in my cellular assay that doesn't align with LRRK2 inhibition. Could this be an off-target effect?

A2: Yes, unexpected cellular phenotypes are often indicative of off-target activity. While **CZC-25146** is highly selective, it has been shown to inhibit a small number of other kinases, which could contribute to the observed effects, especially at higher concentrations.

Q3: What are the known off-target kinases for **CZC-25146**?

A3: Kinome profiling has identified five primary off-target kinases for **CZC-25146**: Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Tyrosine kinase non-receptor 1 (TNK1),

Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).

Q4: My cells are showing unexpected toxicity or a significant decrease in viability. What could be the cause?

A4: Unforeseen cytotoxicity could be a result of inhibiting an essential "housekeeping" kinase. For instance, both PLK4 and GAK are involved in critical cell cycle processes, and their inhibition can lead to mitotic defects and cell death. It is recommended to perform a dose-response experiment to determine if the cytotoxic concentration aligns with the IC50 for LRRK2 or one of the known off-targets.

Q5: I'm seeing alterations in cell cycle progression. Which off-target might be responsible?

A5: Both PLK4 and GAK are key regulators of the cell cycle. PLK4 is a master regulator of centriole duplication, and its inhibition can lead to G1 arrest.<sup>[2]</sup> GAK is also involved in maintaining centrosome maturation and proper mitotic progression.<sup>[3]</sup> Therefore, any observed effects on the cell cycle could be linked to the off-target inhibition of these kinases.

Q6: My experiments are showing changes in cellular metabolism and energy sensing pathways. What is the likely off-target?

A6: CAMKK2 is a primary upstream kinase of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.<sup>[4][5]</sup> Inhibition of CAMKK2 would, therefore, be expected to impact downstream AMPK signaling and cellular metabolism.

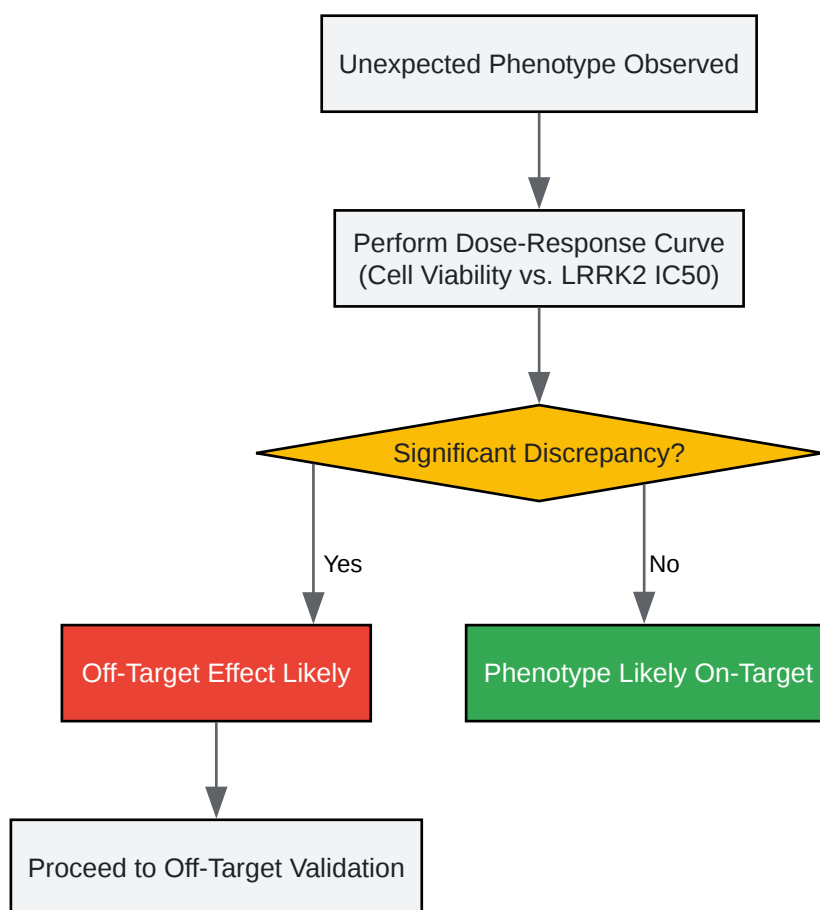
## Troubleshooting Guide

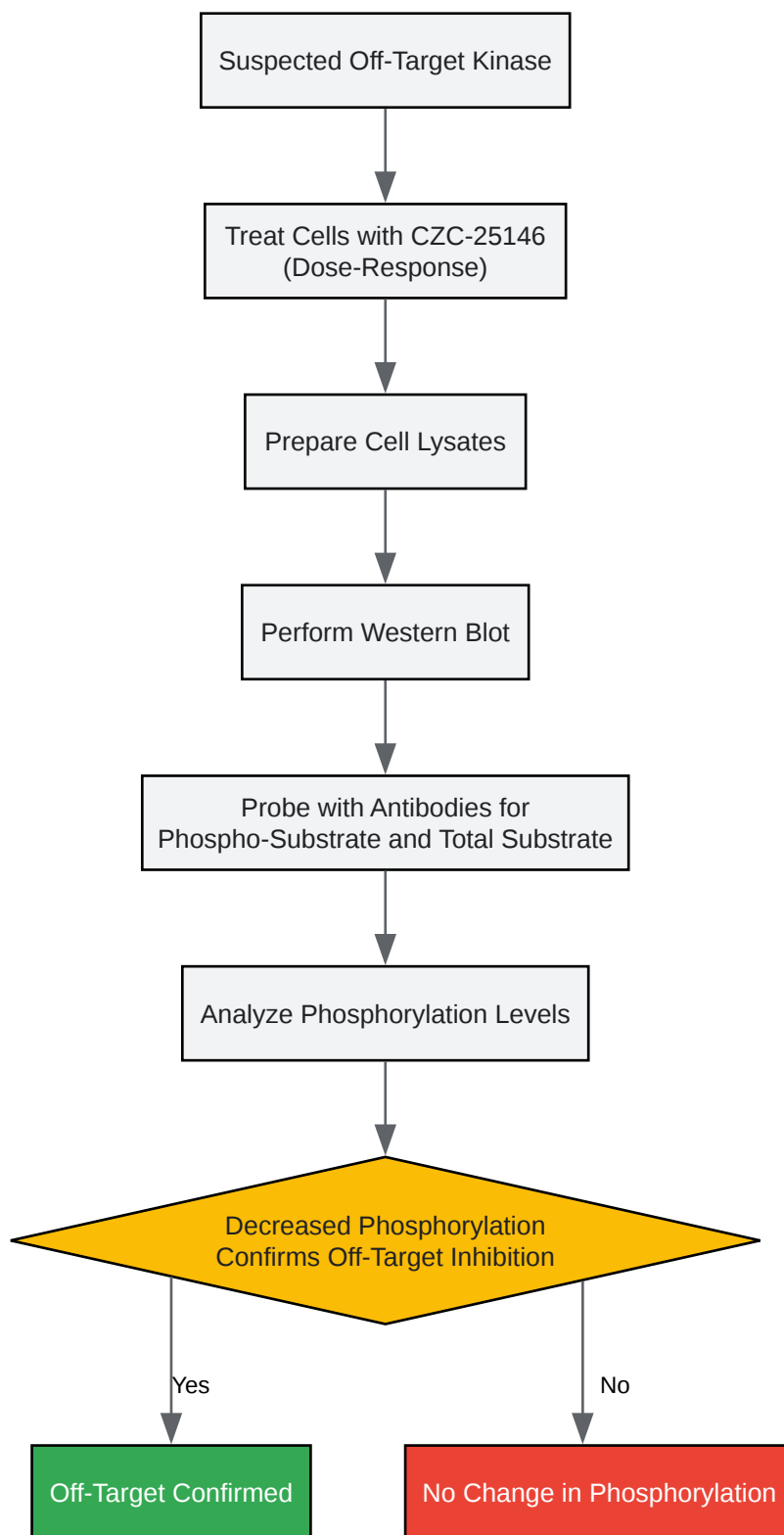
This guide provides a systematic approach to identifying and confirming off-target effects of **CZC-25146** in your experiments.

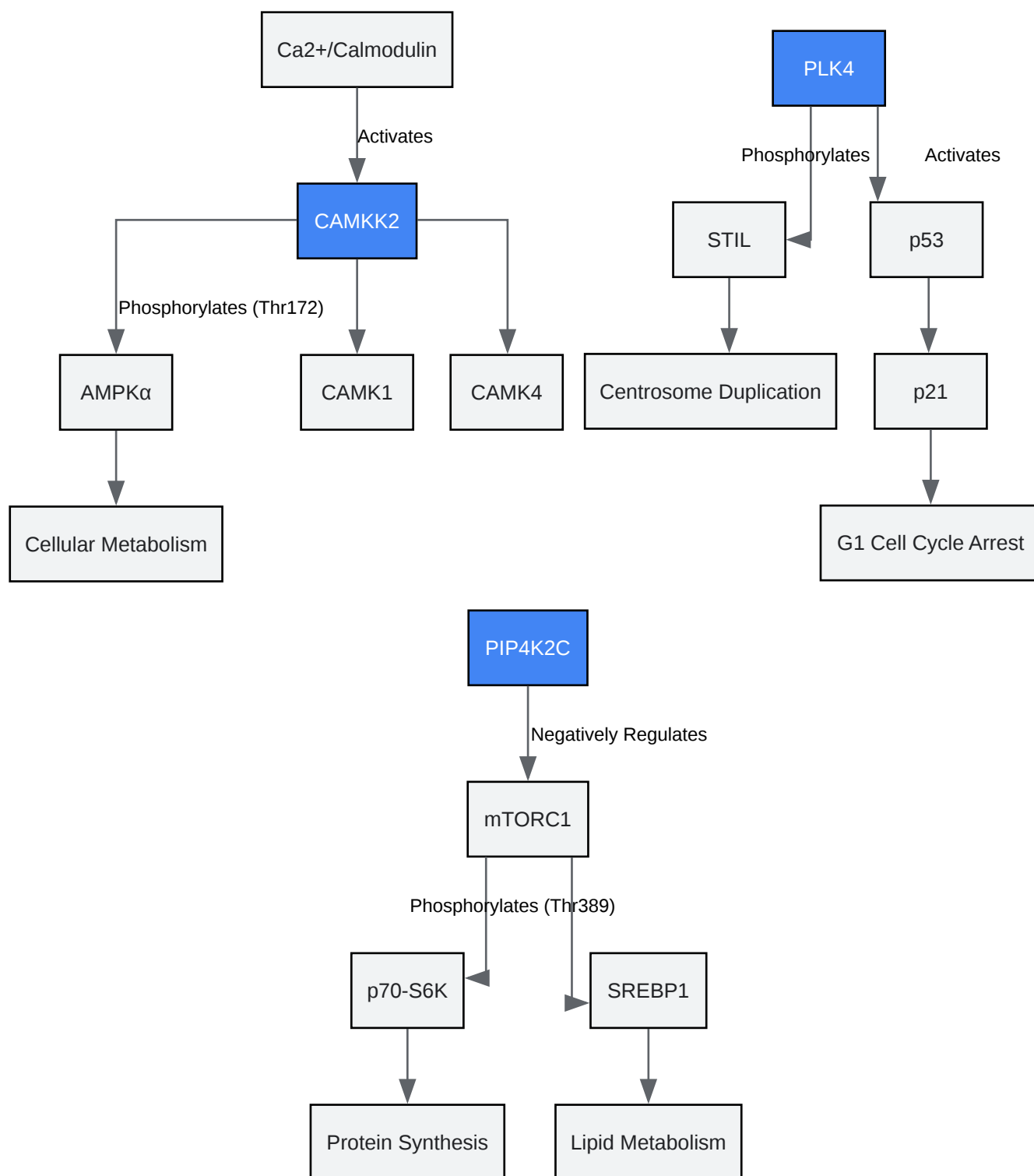
### Initial Assessment: Is it an Off-Target Effect?

The first step is to determine the likelihood that the observed phenotype is due to off-target inhibition.

Troubleshooting Workflow for Unexpected Phenotypes







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